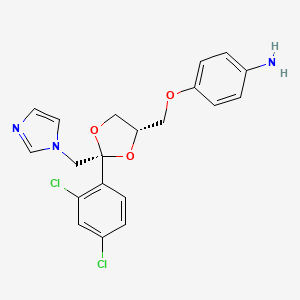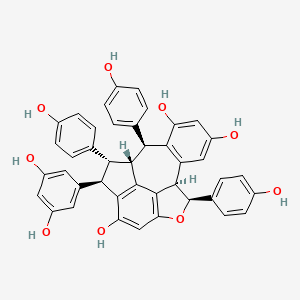
5-Bromo-5-fluoro-6-methoxy-dihydro-2'-deoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-5-fluoro-6-methoxy-dihydro-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally related to thymidine and is used in various scientific research applications, particularly in the fields of cancer research and molecular biology. This compound has been studied for its potential therapeutic effects and its ability to incorporate into DNA, thereby affecting cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5-fluoro-6-methoxy-dihydro-2’-deoxyuridine typically involves multiple steps, starting from readily available precursors. The key steps include halogenation, methoxylation, and nucleoside formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and cost-effectiveness. The process may include purification steps such as crystallization or chromatography to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-5-fluoro-6-methoxy-dihydro-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may alter the oxidation state of the compound.
Aplicaciones Científicas De Investigación
5-Bromo-5-fluoro-6-methoxy-dihydro-2’-deoxyuridine has several scientific research applications, including:
Cancer Research: It has been evaluated for its potential to treat neoplastic diseases by incorporating into DNA and disrupting cellular processes.
Molecular Biology: The compound is used to study DNA synthesis and cell proliferation by labeling dividing cells.
Medical Research: Its effects on cellular differentiation and maturation are of interest in various medical studies.
Mecanismo De Acción
The mechanism of action of 5-Bromo-5-fluoro-6-methoxy-dihydro-2’-deoxyuridine involves its incorporation into DNA during the S phase of the cell cycle. This incorporation disrupts DNA synthesis and function, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The molecular targets include thymidylate synthase and other enzymes involved in DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2’-deoxyuridine: A closely related compound with similar biological effects.
5-Bromo-2’-deoxyuridine: Another thymidine analog used in DNA synthesis studies.
Uniqueness
5-Bromo-5-fluoro-6-methoxy-dihydro-2’-deoxyuridine is unique due to its specific halogenation pattern and methoxy group, which confer distinct chemical and biological properties. Its ability to persist in the bloodstream longer than similar compounds makes it a valuable tool in research .
Propiedades
Número CAS |
1031-61-4 |
|---|---|
Fórmula molecular |
C10H14BrFN2O6 |
Peso molecular |
357.13 g/mol |
Nombre IUPAC |
5-bromo-5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H14BrFN2O6/c1-19-8-10(11,12)7(17)13-9(18)14(8)6-2-4(16)5(3-15)20-6/h4-6,8,15-16H,2-3H2,1H3,(H,13,17,18)/t4-,5+,6+,8?,10?/m0/s1 |
Clave InChI |
JXBABPBZPSKYSI-SKAWGCAZSA-N |
SMILES isomérico |
COC1C(C(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)CO)O)(F)Br |
SMILES canónico |
COC1C(C(=O)NC(=O)N1C2CC(C(O2)CO)O)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


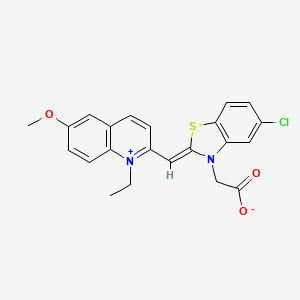
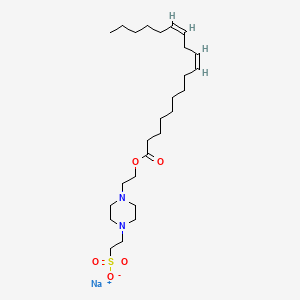
![[(3S,3aR,6S,6aS)-3-[methyl(3-phenylpropyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785468.png)
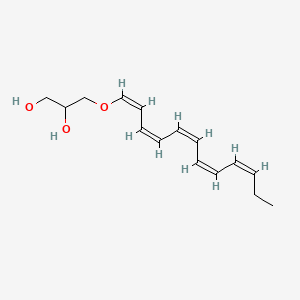

![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12785491.png)


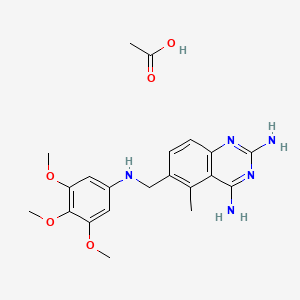
![2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide](/img/structure/B12785524.png)
